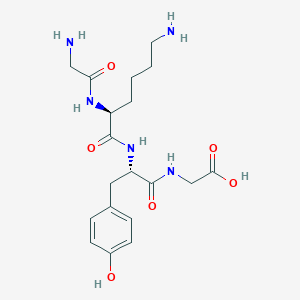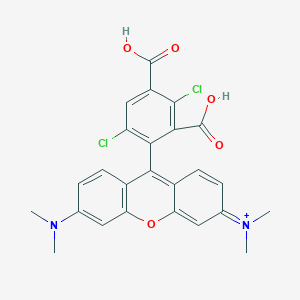
Xanthylium, 9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xanthylium, 9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)-: is a complex organic compound known for its unique chemical structure and properties This compound is part of the xanthylium family, which is characterized by a xanthene core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Xanthylium, 9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)- typically involves multi-step organic reactions. The process begins with the preparation of the xanthene core, followed by the introduction of the dimethylamino groups and the dichlorophenyl substituents. Common reagents used in these reactions include dimethylamine, chlorinated aromatic compounds, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and the properties of the compound.
化学反応の分析
Types of Reactions
Xanthylium, 9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functionalities.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives. Substitution reactions can lead to the formation of various substituted xanthylium compounds.
科学的研究の応用
Xanthylium, 9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a fluorescent dye in analytical chemistry.
Biology: It is employed in biological assays to study cellular processes and as a marker for imaging techniques.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Xanthylium, 9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)- involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The presence of dimethylamino groups and dichlorophenyl substituents enhances its binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
Xanthylium, 9-(2,4-dicarboxyphenyl)-3,6-bis(dimethylamino)-: Similar structure but lacks the dichloro substituents.
Xanthylium, 9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(methylamino)-: Similar structure but with methylamino groups instead of dimethylamino groups.
Uniqueness
The uniqueness of Xanthylium, 9-(2,4-dicarboxy-3,6-dichlorophenyl)-3,6-bis(dimethylamino)- lies in its specific substituents, which confer distinct chemical and biological properties
特性
分子式 |
C25H21Cl2N2O5+ |
|---|---|
分子量 |
500.3 g/mol |
IUPAC名 |
[9-(2,4-dicarboxy-3,6-dichlorophenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium |
InChI |
InChI=1S/C25H20Cl2N2O5/c1-28(2)12-5-7-14-18(9-12)34-19-10-13(29(3)4)6-8-15(19)20(14)21-17(26)11-16(24(30)31)23(27)22(21)25(32)33/h5-11H,1-4H3,(H-,30,31,32,33)/p+1 |
InChIキー |
KWFRWLVSVLQCPR-UHFFFAOYSA-O |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C(=C4C(=O)O)Cl)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12513635.png)
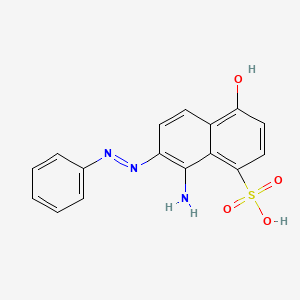

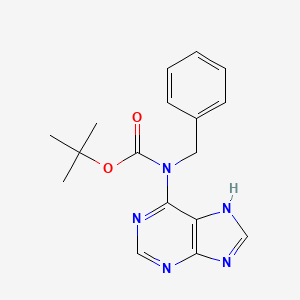
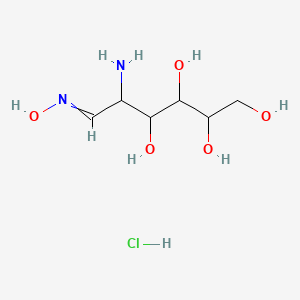
![Guanidine, N-ethyl-N'-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12513682.png)
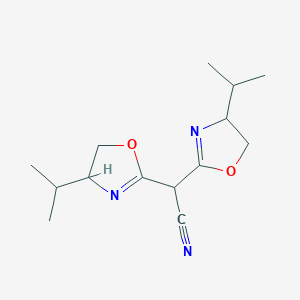
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B12513687.png)
![3-{[(2,4-Dichlorophenyl)methoxy]imino}-N-[(methylcarbamothioyl)amino]propanamide](/img/structure/B12513691.png)
![3-(3-Chlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B12513698.png)


![5-chloro-4-hydroxy-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidin-2-one bis(trifluridine) hydrochloride](/img/structure/B12513715.png)
